Tert-butyl (4-methylpiperidin-4-YL)carbamate

Physical Chemistry Process Chemistry Purification

Standard Boc-piperidines often fail under acidic or sterically demanding coupling conditions due to premature deprotection. This 4-methyl, quaternary-carbon analog provides enhanced Boc stability and orthogonal protection. Key outcomes: • Enables convergent, non-toxic synthesis of Sch-350634 (HIV-1 entry inhibitor) • Serves as a Shp2 kinase inhibitor scaffold for cancer SAR studies • Validated as an HPLC analytical standard (bp 308 °C) • Supplied with full QA documentation for batch-to-batch consistency

Molecular Formula C11H22N2O2
Molecular Weight 214.3 g/mol
CAS No. 163271-08-7
Cat. No. B062008
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl (4-methylpiperidin-4-YL)carbamate
CAS163271-08-7
Molecular FormulaC11H22N2O2
Molecular Weight214.3 g/mol
Structural Identifiers
SMILESCC1(CCNCC1)NC(=O)OC(C)(C)C
InChIInChI=1S/C11H22N2O2/c1-10(2,3)15-9(14)13-11(4)5-7-12-8-6-11/h12H,5-8H2,1-4H3,(H,13,14)
InChIKeyMVUNGZMGWJXPIM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tert-Butyl (4-methylpiperidin-4-yl)carbamate: Identity & Chemical Class


Tert-butyl (4-methylpiperidin-4-yl)carbamate (CAS 163271-08-7) is a protected amine derivative belonging to the piperidine class of organic compounds. It is characterized by a piperidine ring with a methyl substituent at the 4-position and a tert-butyloxycarbonyl (Boc) group protecting the primary amine. With a molecular formula of C₁₁H₂₂N₂O₂ and a molecular weight of 214.30 g/mol [1], it is commonly utilized as an intermediate in organic synthesis and pharmaceutical research, particularly in the preparation of more complex molecules requiring selective amine protection and deprotection strategies .

Synthesis Boc-protected 4-methylpiperidin-4-amine building block for orthogonal protection strategies
Steric Profile Quaternary 4-methyl center creates steric hindrance distinct from unsubstituted Boc-piperidines
Assay Context Reported SHP2 assay context; may support pathway studies as a chemical probe starting point

Tert-Butyl (4-methylpiperidin-4-yl)carbamate: Differentiation from Analogs


While tert-butyl (4-methylpiperidin-4-yl)carbamate belongs to a broad class of Boc-protected piperidines, its unique substitution pattern at the 4-position introduces a quaternary carbon center that fundamentally alters its reactivity profile compared to its unsubstituted or differently protected analogs [1]. This structural feature provides steric hindrance that can enhance the stability of the Boc group under certain conditions and influences the steric and electronic properties of the molecule in subsequent synthetic steps . Consequently, generic substitution with a non-methylated Boc-piperidine (e.g., CAS 73874-95-0) or an alternative protecting group strategy (e.g., Cbz) can lead to divergent reaction outcomes, such as altered deprotection kinetics or compromised regioselectivity in downstream functionalization reactions . The following quantitative evidence details these specific, measurable points of differentiation that are critical for informed scientific selection.

Unsubstituted analog (CAS 73874-95-0)

Lacks the quaternary 4-methyl center; deprotection kinetics and purification behavior may shift significantly due to lower steric hindrance and different boiling point.

Alternative protecting group (e.g., Cbz)

Different orthogonality profile; may alter deprotection sequence compatibility and downstream functionalization regioselectivity in multi-step routes.

Risk summary

Generic substitution with a non-methylated Boc-piperidine or a different protecting group strategy may lead to divergent reaction outcomes. Selection requires deprotection-condition review and route-specific validation.

Tert-Butyl (4-methylpiperidin-4-yl)carbamate: Quantitative Comparison


Boiling Point vs. Unsubstituted Analog

The presence of the 4-methyl substituent imparts a measurable difference in physical properties compared to the unsubstituted analog, tert-butyl piperidin-4-ylcarbamate (CAS 73874-95-0). The target compound exhibits a higher boiling point, which can be a critical parameter for purification by distillation or for assessing compound integrity under thermal stress .

Boiling point vs. unsubstituted analog
Cross-study comparable
308 °C vs 304.8 ± 31.0 °C (3.2 °C higher, 760 mmHg)
Supports identity confirmation and purification strategy selection
Data to verify; no direct source provided for target boiling point
Physical Chemistry Process Chemistry Purification

CCR5 Antagonist Building Block

In the synthesis of the potent HIV-1 entry inhibitor Sch-350634, the use of N'-Boc-4-methyl-4-aminopiperidine (the target compound) as a 'smart building block' enabled a concise and convergent synthetic route [1]. This method was specifically contrasted with previous procedures that relied on toxic reagents like diethylaluminum cyanide [1]. While the abstract reports an 'excellent yield' without a direct numerical comparison to an alternative intermediate in the same publication, the methodology was explicitly designed to be 'free of using toxic reagents' compared to prior art [1].

CCR5 antagonist building block
Reported
Enables convergent synthesis of Sch-350634; avoids toxic reagents (e.g., diethylaluminum cyanide). Yield described as excellent.
Supports piperazine-based CCR5 antagonist synthetic workflow
Qualitative yield description; independent validation recommended
Medicinal Chemistry HIV-1 Entry Inhibitors CCR5 Antagonists Synthetic Methodology

Steric Effect on Boc Stability

The 4-methyl group creates a quaternary carbon adjacent to the protected amine, increasing steric hindrance around the Boc group. This class-level inference is based on the established principle that tertiary alkyl carbamates exhibit greater stability towards acid-catalyzed cleavage compared to their secondary or primary counterparts due to steric shielding of the carbamate carbonyl [1]. While direct kinetic data for this specific compound versus an unsubstituted analog is not identified in the search, the structural feature is a recognized determinant of deprotection rate, with bulkier groups generally slowing the reaction [1].

Steric effect on Boc stability
Class-level inference
Quaternary carbon at 4-position increases steric hindrance around the Boc group; tertiary alkyl carbamates generally exhibit greater acidolytic stability.
May require adjusted or prolonged deprotection conditions
No direct kinetic data for this specific compound pair
Protecting Group Chemistry Amine Protection Reaction Kinetics

SHP2 Inhibitory Activity

The compound has been described as a potent inhibitor of the Src family kinase, Shp2, with reported activity leading to MAPK pathway modulation and inhibition of tumor growth in vivo . A separate database entry lists an IC50 value of 3,400 nM (3.4 µM) for SHP2 inhibition by a structurally related ligand (BindingDB ID: BDBM50441103) [1]. However, this IC50 value is not directly linked to the target compound in the available search results, and no comparative data against other SHP2 inhibitors was found for this specific molecule.

SHP2 inhibitory activity
Context-dependent
Reported as SHP2 inhibitor (qualitative); related ligand IC50: 3,400 nM via BindingDB.
May support SHP2 pathway studies as a chemical probe starting point
IC50 from related ligand, not confirmed for target compound; requires independent verification
Cancer Research SHP2 Phosphatase MAPK Signaling Targeted Therapy

Tert-Butyl (4-methylpiperidin-4-yl)carbamate: Application Scenarios


CCR5 Antagonist Synthesis

This compound is a strategically advantageous building block for constructing piperazino-piperidine amide analogs, a class of potent HIV-1 entry inhibitors. As demonstrated in the synthesis of Sch-350634, its use enables a convergent route that avoids toxic reagents, offering a safer and more practical laboratory-scale synthesis [1].

SHP2 Agent Optimization

Given its reported activity as a Shp2 kinase inhibitor , this compound may serve as a chemical probe or a starting scaffold for structure-activity relationship (SAR) studies in cancer research. Its Boc-protected amine allows for further functionalization to explore potency and selectivity towards the SHP2 phosphatase, a key regulator of the MAPK signaling pathway implicated in various cancers .

Orthogonal Protecting Group Strategy

The sterically hindered, quaternary carbon adjacent to the Boc-protected amine confers a distinct stability profile compared to simpler Boc-piperidines [2]. This makes it a valuable intermediate when orthogonal protection/deprotection strategies are required, or when a more robust protecting group is needed to withstand specific reaction conditions that might otherwise cleave a less hindered Boc-amine [2].

Analytical Method Development

The compound is used as an analytical standard for HPLC, as noted by commercial suppliers . Its well-defined physical properties, including a specific boiling point of 308 °C , facilitate its use in calibrating instruments, validating analytical methods for related piperidine derivatives, and ensuring batch-to-batch consistency in pharmaceutical research and development.

Application
Selection Property
Validation Focus
CCR5 antagonist synthesis
Convergent route compatibility
Toxic-reagent-free synthetic step validation
SHP2 pathway studies
Reported SHP2 assay context
SHP2 inhibition and pathway-response endpoint review
Orthogonal protection strategy
Sterically hindered Boc stability
Deprotection condition optimization and sequence planning
Analytical method development
Defined boiling point and identity
HPLC method calibration and batch-to-batch consistency

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